molecular formula C4H4Br2O2 B6172340 (1R)-2,2-dibromocyclopropane-1-carboxylic acid CAS No. 198015-52-0

(1R)-2,2-dibromocyclopropane-1-carboxylic acid

Cat. No.: B6172340
CAS No.: 198015-52-0
M. Wt: 243.9
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Description

(1R)-2,2-Dibromocyclopropane-1-carboxylic acid: is a halogenated cyclopropane derivative with significant applications in scientific research and industry. This compound is characterized by its unique structural features, including a cyclopropane ring with two bromine atoms and a carboxylic acid group.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Cyclopropane Derivatives: One common method involves the halogenation of cyclopropane derivatives using bromine in the presence of a suitable catalyst.

  • Carboxylation Reactions: Another approach is the carboxylation of dibromocyclopropane intermediates using carbon monoxide under high pressure and temperature conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and carboxylation reactions, often carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

(1R)-2,2-Dibromocyclopropane-1-carboxylic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes.

  • Substitution Reactions: The bromine atoms on the cyclopropane ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acid derivatives such as esters and amides.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Bromo-substituted cyclopropanes and other derivatives.

Scientific Research Applications

(1R)-2,2-Dibromocyclopropane-1-carboxylic acid: has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1R)-2,2-dibromocyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound's bromine atoms and carboxylic acid group play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.

Comparison with Similar Compounds

(1R)-2,2-Dibromocyclopropane-1-carboxylic acid: is compared with other similar compounds, highlighting its uniqueness:

  • (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with additional methyl groups.

  • (1R)-2-(3-Bromophenyl)cyclopropane-1-carboxylic acid: Contains a phenyl group instead of a dibromocyclopropane ring.

  • rac- (1R,2S)-2-bromocyclopropane-1-carboxylic acid: Contains only one bromine atom on the cyclopropane ring.

These compounds differ in their structural features and biological activities, making this compound unique in its applications and properties.

Properties

CAS No.

198015-52-0

Molecular Formula

C4H4Br2O2

Molecular Weight

243.9

Purity

95

Origin of Product

United States

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